molecular formula C13H21ClN2O2 B1525165 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride CAS No. 1236263-38-9

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Cat. No. B1525165
M. Wt: 272.77 g/mol
InChI Key: JLDVYYONCBVZGQ-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a versatile chemical compound utilized in scientific research. It has a molecular formula of C6H15ClN2O2, an average mass of 182.648 Da, and a monoisotopic mass of 182.082199 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is defined by its molecular formula, C6H15ClN2O2 . The exact structure visualization is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride are characterized by its molecular formula C6H15ClN2O2, average mass 182.648 Da, and monoisotopic mass 182.082199 Da . Additional properties such as solubility, melting point, and spectral data may be available in comprehensive chemical databases.

Scientific Research Applications

Synthesis and Immunological Applications

A study by Kiuchi et al. (2000) focused on the synthesis of 2-substituted 2-aminopropane-1,3-diols for immunosuppressive applications. These compounds showed potential as immunosuppressive drugs, particularly for organ transplantation. The study's findings are crucial for understanding the immunological applications of related compounds, including 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride (Kiuchi et al., 2000).

Drug Development and Reactivity

Jansson et al. (2006) investigated the synthesis and reactivity of laquinimod, a compound closely related to the chemical structure . The study provided insights into the mechanisms of ketene formation, which are valuable for understanding the reactivity of similar compounds in drug development processes (Jansson et al., 2006).

Designing Anticancer Agents

Research by Kumar et al. (2009) involved synthesizing functionalized amino acid derivatives, closely related to 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, to evaluate their potential as anticancer agents. Some compounds showed promising cytotoxicity against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Kumar et al., 2009).

Computational Peptidology and Drug Design

Flores-Holguín et al. (2019) utilized conceptual density functional theory in computational peptidology to study the reactivity descriptors of antifungal tripeptides with similar structures. This research is pertinent for drug design, offering insights into the molecular properties of related compounds (Flores-Holguín et al., 2019).

Physico-Chemical Properties and Drug Development

Tengler et al. (2013) synthesized new derivatives, including those similar to 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, to study their physico-chemical properties. Such research is critical for understanding the pharmacokinetic properties essential in new drug development (Tengler et al., 2013).

properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-2-15(8-9-16)13(17)12(14)10-11-6-4-3-5-7-11;/h3-7,12,16H,2,8-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDVYYONCBVZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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